5-Bromo-2-hydroxy-4-methoxybenzoic acid
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Overview
Description
5-Bromo-2-hydroxy-4-methoxybenzoic acid: is an organic compound with the molecular formula C8H7BrO4 It is a derivative of benzoic acid, characterized by the presence of a bromine atom at the fifth position, a hydroxyl group at the second position, and a methoxy group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-hydroxy-4-methoxybenzoic acid can be achieved through several methods. One common approach involves the bromination of 2-hydroxy-4-methoxybenzoic acid. The reaction typically proceeds as follows:
Starting Material: 2-Hydroxy-4-methoxybenzoic acid.
Reagent: Bromine (Br2).
Solvent: Acetic acid or chloroform.
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures.
The bromination reaction selectively introduces a bromine atom at the fifth position of the benzene ring, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-hydroxy-4-methoxybenzoic acid: undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.
Esterification Reactions: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Esterification: Alcohols (e.g., methanol, ethanol) in the presence of acid catalysts like sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Major Products
Substitution: Depending on the nucleophile, products may include derivatives with different substituents replacing the bromine atom.
Oxidation: The major product is 5-Bromo-2-methoxy-4-benzoquinone.
Esterification: The major products are esters such as methyl 5-bromo-2-hydroxy-4-methoxybenzoate.
Scientific Research Applications
5-Bromo-2-hydroxy-4-methoxybenzoic acid: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-hydroxy-4-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, its antimicrobial activity could involve the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact molecular pathways and targets can vary based on the specific biological context.
Comparison with Similar Compounds
5-Bromo-2-hydroxy-4-methoxybenzoic acid: can be compared with other similar compounds, such as:
2-Hydroxy-4-methoxybenzoic acid: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
5-Bromo-2-hydroxybenzoic acid: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.
5-Bromo-4-methoxybenzoic acid:
The presence of the bromine, hydroxyl, and methoxy groups in This compound makes it unique, providing a distinct set of chemical and biological properties that can be leveraged in various applications.
Properties
IUPAC Name |
5-bromo-2-hydroxy-4-methoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO4/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3,10H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVQEKFWNOZTQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584399 |
Source
|
Record name | 5-Bromo-2-hydroxy-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98437-41-3 |
Source
|
Record name | 5-Bromo-2-hydroxy-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-hydroxy-4-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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